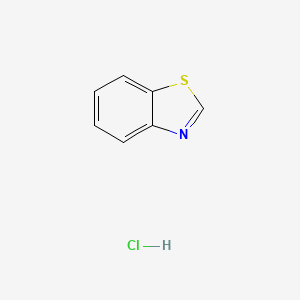

Benzothiazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

54617-48-0 |

|---|---|

Molecular Formula |

C7H6ClNS |

Molecular Weight |

171.65 g/mol |

IUPAC Name |

1,3-benzothiazole;hydrochloride |

InChI |

InChI=1S/C7H5NS.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H;1H |

InChI Key |

QVVAWONRFLJUBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CS2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Benzothiazole Hydrochloride: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole hydrochloride is the salt form of benzothiazole, a bicyclic heterocyclic compound with a benzene ring fused to a thiazole ring. While benzothiazole itself is a valuable scaffold in medicinal chemistry, its hydrochloride salt is often utilized to improve solubility and handling properties in research and development settings. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound, along with insights into the biological activities of related benzothiazole derivatives.

Chemical Properties and Structure

The chemical properties of benzothiazole and its hydrochloride salt are summarized in the tables below. Data for the parent benzothiazole is well-established, while some properties of the hydrochloride salt are inferred from the properties of the free base and general chemical principles.

Table 1: Chemical Properties of Benzothiazole

| Property | Value | Reference |

| Molecular Formula | C₇H₅NS | [1] |

| Molecular Weight | 135.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 2 °C | [1][3] |

| Boiling Point | 227-228 °C | [1] |

| Density | 1.238 g/mL | [1] |

| Solubility in Water | Slightly soluble (4.3 g/L at 25°C) | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and carbon disulfide | [2][5] |

| pKa | 0.85 ± 0.10 (Predicted) | [3] |

Table 2: Chemical Properties of this compound

| Property | Value | Reference/Note |

| Molecular Formula | C₇H₆ClNS | Inferred |

| Molecular Weight | 171.65 g/mol | Inferred |

| Appearance | Expected to be a solid | General property of salts |

| Melting Point | Not available | |

| Boiling Point | Decomposes | General property of salts |

| Solubility in Water | Expected to be more soluble than the free base | General property of hydrochloride salts |

| Solubility in Organic Solvents | Varies depending on the solvent | |

| pKa | Not applicable |

Structure:

-

IUPAC Name: 1,3-Benzothiazole hydrochloride.[1]

-

SMILES: c1ccc2c(c1)sc[nH+]2.[Cl-].[1]

-

InChI: InChI=1S/C7H5NS.ClH/c1-2-4-7-6(3-1)9-5-8-7;/h1-5H;1H.[1]

The structure of the benzothiazole core consists of a benzene ring fused to a five-membered thiazole ring. In the hydrochloride salt, the nitrogen atom of the thiazole ring is protonated, forming a positively charged benzothiazolium cation, which is then associated with a chloride anion.

Synthesis and Characterization

Synthesis of this compound

A common method for the synthesis of benzothiazole involves the condensation of 2-aminothiophenol with a suitable electrophile.[6] The hydrochloride salt can then be readily prepared by treating the benzothiazole free base with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

-

Synthesis of Benzothiazole: A mixture of 2-aminothiophenol and an equimolar amount of a suitable aldehyde (e.g., formaldehyde or benzaldehyde) is refluxed in a solvent such as ethanol.[6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude benzothiazole is purified by distillation or chromatography.

-

Formation of the Hydrochloride Salt: The purified benzothiazole is dissolved in a suitable organic solvent (e.g., diethyl ether or ethanol). Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The this compound will precipitate out of the solution.

-

Isolation and Purification: The precipitated salt is collected by filtration, washed with the cold solvent to remove any unreacted starting materials, and dried under vacuum.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Characterization Techniques

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring and the proton on the thiazole ring. The chemical shifts of these protons will be influenced by the protonation of the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the benzothiazole ring, providing further confirmation of the structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the C-H, C=N, C=C, and C-S bonds within the molecule. A broad absorption band in the region of 2400-3300 cm⁻¹ is typically observed for the N-H⁺ stretch of an amine hydrochloride salt.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the benzothiazolium cation (C₇H₅NSH⁺).

Signaling Pathways and Biological Activity of Benzothiazole Derivatives

While specific data on the biological activity and signaling pathway involvement of the parent this compound is limited, numerous studies have demonstrated the diverse pharmacological activities of benzothiazole derivatives. These derivatives have been shown to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation.

For instance, certain benzothiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway , which plays a crucial role in cancer cell proliferation and survival.[7][8] Other derivatives have been shown to modulate the PI3K/Akt/mTOR and ERK signaling pathways , which are also critical in cancer progression.[8][9]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by benzothiazole derivatives.

References

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 95-16-9,Benzothiazole | lookchem [lookchem.com]

- 4. env.go.jp [env.go.jp]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

An In-depth Technical Guide to the Synthesis of Benzothiazole Hydrochloride from 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzothiazole hydrochloride, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details the prevalent synthetic methodologies starting from 2-aminothiophenol, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and experimental workflows.

Introduction

Benzothiazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of the benzothiazole core, followed by its conversion to the hydrochloride salt, is a fundamental process for enhancing the solubility and bioavailability of these compounds, making it a critical step in drug discovery and development. This guide focuses on the efficient synthesis of this compound from the readily available precursor, 2-aminothiophenol.

Synthetic Methodologies and Quantitative Data

The most common and efficient method for the synthesis of the benzothiazole core from 2-aminothiophenol involves condensation with a one-carbon electrophile, such as formic acid or a suitable aldehyde, followed by cyclization. The resulting benzothiazole base is then converted to its hydrochloride salt.

Table 1: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes

| Entry | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | H2O2/HCl in Ethanol | 1 | 85-94 | [cite: ] |

| 2 | 4-Chlorobenzaldehyde | Water | 0.33 | High | [1] |

| 3 | Various Benzaldehydes | Ultrasonic Probe (solvent-free) | 0.33 | 65-83 |

Table 2: Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid

| Catalyst/Conditions | Time (h) | Yield (%) | Reference |

| Polyphosphoric Acid (PPA) | 2 | Moderate | [2] |

| Reflux | 1.5 | Not specified | [cite: ] |

Experimental Protocols

Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid

This protocol describes the synthesis of the benzothiazole base via cyclocondensation.

Materials:

-

2-Aminothiophenol

-

Formic Acid (98-100%)

-

Toluene

-

Sodium Bicarbonate (Saturated Solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-aminothiophenol (1.0 eq) in toluene.

-

Add formic acid (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude benzothiazole.

-

The crude product can be purified by vacuum distillation.

Preparation of this compound

This protocol details the conversion of the benzothiazole base to its hydrochloride salt.

Materials:

-

Benzothiazole

-

Hydrochloric Acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous Diethyl Ether (or other suitable non-polar solvent)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the purified benzothiazole (1.0 eq) in anhydrous diethyl ether in a beaker or Erlenmeyer flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or isopropanol dropwise to the stirred solution.

-

A precipitate of this compound will form.

-

Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the this compound salt under vacuum to a constant weight.

Physicochemical and Spectral Data of this compound

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNS |

| Molecular Weight | 171.65 g/mol |

| Melting Point | 270-276 °C (for a related derivative)[1] |

| 1H NMR | Spectral data for the free base is available.[3] For the hydrochloride salt, shifts are expected to be downfield due to the protonation of the nitrogen atom. |

| 13C NMR | Spectral data for the free base is available.[4][5] Similar to 1H NMR, downfield shifts are expected upon protonation. |

| IR Spectrum (cm⁻¹) | Spectral data for the free base is available.[6][7] Key changes for the hydrochloride would include the appearance of a broad N-H⁺ stretching band. |

Visualizations

Reaction Mechanism

The synthesis of benzothiazole from 2-aminothiophenol and formic acid proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Caption: Reaction mechanism for benzothiazole synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for benzothiazole HCl synthesis.

References

- 1. 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride Monohydrate, 98% | Fisher Scientific [fishersci.ca]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930) [hmdb.ca]

- 5. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole(95-16-9) IR Spectrum [chemicalbook.com]

Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide

Introduction

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. Its derivatives have garnered significant attention from researchers and drug development professionals for their potential therapeutic applications across a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of benzothiazole hydrochloride derivatives, focusing on their molecular targets and modulation of key signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

Benzothiazole derivatives exhibit robust anticancer properties through the modulation of several critical signaling pathways implicated in tumor growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to effectively inhibit this pathway, leading to cancer cell death.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Benzothiazole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.

Quantitative Data: Inhibition of PI3K/Akt/mTOR Pathway Components

| Compound/Derivative | Target | Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | PI3K/Akt/mTOR | MCF-7 | 0.057 | [1] |

| Benzo[b]furan derivative 36 | PI3K/Akt/mTOR | MCF-7 | 0.051 | [1] |

Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Analysis

This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with benzothiazole derivatives.[2][3][4][5]

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the benzothiazole derivative for a specified duration.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is observed in a wide variety of human cancers. Benzothiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.

Signaling Pathway Diagram: STAT3 Inhibition by Benzothiazole Derivatives

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Quantitative Data: Inhibition of STAT3 Signaling

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| B19 | IL-6/STAT3 Luciferase Reporter | MDA-MB-468, HEL | 0.067 | [6] |

Experimental Protocol: STAT3 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of STAT3 in response to benzothiazole derivatives.[7][8][9][10][11]

-

Cell Culture and Transfection: Seed HEK293T or other suitable cells in a 96-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with different concentrations of the benzothiazole derivative for a specified time. Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for the final 6-8 hours of incubation.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria. A key mechanism underlying this activity is the inhibition of essential bacterial enzymes.

Inhibition of Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. This pathway is absent in humans, making DHPS an attractive target for antimicrobial drug development.

Experimental Workflow: DHPS Inhibition Assay

Caption: Experimental workflow for the dihydropteroate synthase (DHPS) inhibition assay.

Quantitative Data: Antimicrobial Activity and DHPS Inhibition

| Compound/Derivative | Organism | MIC (µM) | Target | IC50 (µg/mL) | Reference |

| 11a | S. aureus, E. coli | - | DHPS | 2.76 | [12] |

| 16b | S. aureus | - | DHPS | 7.85 | [13] |

| 16c | S. aureus | 25 | DHPS | - | [13] |

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of benzothiazole derivatives against DHPS.[1][12][14][15]

-

Enzyme and Substrates: Purify recombinant DHPS enzyme. Prepare solutions of the substrates, p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

-

Assay Reaction: In a 96-well plate, set up reaction mixtures containing the DHPS enzyme, PABA, DHPP, and varying concentrations of the benzothiazole derivative in a suitable buffer (e.g., Tris-HCl with MgCl2).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: The product of the DHPS reaction, dihydropteroate, can be detected using various methods. A common approach is a coupled enzymatic assay where dihydropteroate is converted to a fluorescent product.

-

Data Analysis: Measure the fluorescence or absorbance and calculate the percentage of inhibition for each concentration of the benzothiazole derivative. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Other Mechanisms of Action

Beyond the well-defined pathways described above, benzothiazole derivatives exert their biological effects through various other mechanisms, including:

-

Carbonic Anhydrase Inhibition: Several benzothiazole derivatives have been shown to inhibit various isoforms of carbonic anhydrase, an enzyme involved in pH regulation and other physiological processes.[6][16][17][18][19] This inhibition can be particularly relevant in cancer therapy, as some carbonic anhydrase isoforms are overexpressed in tumors.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound/Derivative | Isoform | Ki (nM) | Reference |

| 8c | hCA IX | 31.5 | [6] |

| 8c | hCA XII | 29.3 | [6] |

| 12 | hCA I | 61.5 | [6] |

| 12 | hCA XII | 34.7 | [6] |

| 8a | hCA II | 785.2 | [6] |

| 8b | hCA II | 652.7 | [6] |

-

Kinase Inhibition: Benzothiazole derivatives can act as inhibitors of various protein kinases beyond the PI3K/Akt/mTOR pathway, playing a role in their anticancer and anti-inflammatory effects.

-

Neuroprotection: In the context of neurodegenerative diseases, some derivatives have shown neuroprotective effects, although the precise mechanisms are still under investigation.

This compound derivatives represent a versatile class of compounds with a multitude of mechanisms of action. Their ability to target key enzymes and signaling pathways involved in cancer, microbial infections, and potentially other diseases underscores their significant therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this promising chemical scaffold. Further investigations into structure-activity relationships and target validation will be crucial for the development of novel and effective benzothiazole-based therapeutics.

References

- 1. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. fredhutch.org [fredhutch.org]

- 11. BPS Bioscience Inc STAT3 Reporter Kit (STAT3 Signaling Pathway) | 500 Reactions, | Fisher Scientific [fishersci.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. flore.unifi.it [flore.unifi.it]

- 18. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Benzothiazole Derivatives

Introduction

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of natural and synthetic molecules that exhibit significant biological activities. Derivatives of benzothiazole have been the subject of extensive research due to their broad pharmacological spectrum, which includes anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the diverse biological activities of benzothiazole derivatives, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of benzothiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | SKRB-3 (Breast Cancer) | 1.2 nM | [2] |

| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | SW620 (Colon Adenocarcinoma) | 4.3 nM | [2] |

| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | A549 (Non-small cell lung cancer) | 44 nM | [2] |

| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | HepG2 (Hepatocellular Carcinoma) | 48 nM | [2] |

| Indole based hydrazine carboxamide (Derivative 12) | HT29 (Colon Cancer) | 0.015 µM | [2] |

| Naphthalimide derivative (Derivative 67) | MCF-7 (Breast Cancer) | 5.08 µM | [4] |

| Chlorophenyl oxothiazolidine based benzothiazole (Derivative 53) | HeLa (Cervical Cancer) | 9.76 µM | [2] |

| Thiourea containing benzothiazole (Derivative 3) | U-937 (Lymphoma) | 16.23 µM | [2] |

| Benzothiazole Derivative 4d | BxPC-3 (Pancreatic Cancer) | 3.99 µM | [5] |

| Benzothiazole Derivative 4m | AsPC-1 (Pancreatic Cancer) | 8.49 µM | [5] |

Mechanism of Action: Apoptosis Induction

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain derivatives can trigger the mitochondrial apoptotic pathway.[2] This process involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes that execute cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

-

Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds. Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][8]

-

MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6][7] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete dissolution.[8] Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[6]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value from the resulting dose-response curve.

Antimicrobial Activity

Benzothiazole derivatives display a broad spectrum of antimicrobial activity, showing efficacy against various strains of Gram-positive and Gram-negative bacteria as well as fungi.

Quantitative Data: Antibacterial and Antifungal Activity

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Table 2.1: Antibacterial Activity of Benzothiazole Derivatives

| Compound ID | Bacterial Strain | MIC Value (µM) | Reference |

| C13 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.0 | [9] |

| C3 | Staphylococcus aureus NCIM 5021 | 19.7 | [9] |

| C9 | Staphylococcus aureus NCIM 5021 | 21.5 | [9] |

Table 2.2: Antifungal Activity of Benzothiazole Derivatives Note: Data for specific hydrochloride salts is limited in readily available literature; the table reflects the activity of the core benzothiazole derivatives.

| Compound ID | Fungal Strain | MIC Value | Reference |

| Data not available in initial search results |

Experimental Workflow: Antimicrobial Screening

The process of identifying and quantifying the antimicrobial activity of new compounds follows a structured workflow, from initial synthesis to the final determination of the MIC.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[10][11]

-

Preparation: Prepare a stock solution of the test compound. Adjust the turbidity of a bacterial or fungal suspension to a 0.5 McFarland standard, which corresponds to a defined cell density.[10]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[12] This creates a range of decreasing compound concentrations across the wells.

-

Inoculation: Add a standardized volume of the microbial suspension to each well, ensuring a consistent final inoculum density.[10]

-

Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative/sterility control (broth only) to ensure media sterility.[10][12]

-

Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]

-

Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10] This can be confirmed by reading the optical density with a plate reader.[12]

Hypoglycemic (Antidiabetic) Activity

Certain benzothiazole derivatives have been identified as potential agents for managing diabetes. Their mechanism often involves the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK), a key regulator of cellular energy metabolism.[13][14]

Mechanism of Action: AMPK Signaling Pathway

Activation of AMPK in skeletal muscle cells can lead to an increased rate of glucose uptake, a critical process for maintaining blood glucose homeostasis.[13][15] Benzothiazole derivatives can stimulate this pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating the entry of glucose into the cell.[14]

Quantitative Data: Glucose Uptake in L6 Myotubes

Studies have quantified the effect of benzothiazole derivatives on glucose uptake in L6 myotube cells, a common model for skeletal muscle.

| Compound ID | Effect on Glucose Uptake | Reference |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) | Augmented rate up to 2.5-fold vs. vehicle | [14][15] |

Conclusion

The benzothiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated potent and diverse biological activities, most notably in the fields of oncology and infectious diseases. The quantitative data and established mechanisms of action highlight their potential as lead compounds in drug discovery programs. Further research, including structural optimization to enhance potency and selectivity, as well as in-depth preclinical and clinical evaluation, is warranted to translate these promising findings into novel therapies.[1][3]

References

- 1. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 4. flore.unifi.it [flore.unifi.it]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Benzothiazole derivatives augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives [figshare.com]

- 15. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of Benzothiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzothiazole hydrochloride in various organic solvents. Given the limited availability of precise quantitative data for this compound, this document summarizes the known solubility characteristics of the parent benzothiazole and related derivatives to infer its likely behavior. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in their specific solvent systems.

Core Understanding of Benzothiazole Solubility

Benzothiazole, a heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The solubility of these compounds is a critical parameter in drug development, influencing formulation, bioavailability, and efficacy. The hydrochloride salt of benzothiazole is expected to exhibit increased polarity compared to its parent compound, which will influence its solubility profile. Generally, the introduction of a hydrochloride group enhances aqueous solubility. However, its solubility in organic solvents will be dependent on the interplay between the polarity of the solvent and the overall physicochemical properties of the salt.

Solubility Data Summary

The following table summarizes the available qualitative and quantitative solubility data for benzothiazole and its derivatives in various solvents. It is important to note that direct quantitative data for this compound is scarce in publicly available literature, and the provided data for derivatives should be used as a guiding reference.

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| Benzothiazole | Water | 4.3 mg/mL | 25 | Human Metabolome Database (HMDB)[1] |

| Benzothiazole | Ethanol | Miscible | Room Temperature | Joint FAO/WHO Expert Committee on Food Additives (JECFA)[1] |

| Benzothiazole | Ether | Very Soluble | Not Specified | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics.[1] |

| Benzothiazole | Acetone | Soluble | Not Specified | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics.[1] |

| Benzothiazole | Carbon Disulfide | Soluble | Not Specified | The Merck Index.[1] |

| Benzothiazole | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | MedchemExpress[2] |

| Chlormethiazole (hydrochloride) (a derivative) | Ethanol | ~20 mg/mL | Not Specified | Cayman Chemical |

| Chlormethiazole (hydrochloride) (a derivative) | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | Cayman Chemical |

| Chlormethiazole (hydrochloride) (a derivative) | Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Cayman Chemical |

| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | Methanol | Slightly Soluble | Not Specified | ChemicalBook[3] |

| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | Water | Soluble | 20 | ChemicalBook[3] |

| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | Water | Soluble | Not Specified | ChemBK[4] |

| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | ChemBK[4] |

| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | Methanol | Soluble | Not Specified | ChemBK[4] |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant from the saturated solution into the HPLC.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

If this compound has a distinct chromophore, determine its molar absorptivity at a specific wavelength.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent, typically expressed in mg/mL or g/100mL, based on the determined concentration and any dilution factors used.

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

References

In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of novel benzothiazole hydrochloride compounds, a class of molecules demonstrating significant potential in anticancer research. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Benzothiazole Compounds in Cancer Research

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The fusion of a benzene ring with a thiazole ring provides a unique structural framework that allows for diverse chemical modifications, leading to the development of novel derivatives with enhanced cytotoxic profiles against various cancer cell lines.[2][3][4][5] Research has shown that many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, disrupting the cell cycle, and inhibiting key enzymes involved in tumor progression.[6][7][8] This guide focuses on the in vitro evaluation of these compounds, providing a foundational understanding for further drug development.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of novel this compound compounds has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for assessing cytotoxic potency. The following tables summarize the IC50 values of selected novel benzothiazole derivatives from various studies.

One notable derivative, YLT322, demonstrated significant growth inhibition across a broad spectrum of human cancer cells, with IC50 values ranging from 0.39 µM to 7.70 µM in 24 different cell lines.[6] In several instances, YLT322 exhibited more potent proliferation inhibitory effects than the standard chemotherapeutic drug, doxorubicin.[6]

Another study highlighted compound 4d , a novel benzothiazole-acylhydrazone, which showed significant and selective cytotoxic effects on cancer cells, with greater antiproliferative activity than cisplatin.[4] Similarly, a series of new benzothiazole derivatives revealed that compounds 4, 5c, 5d, and 6b were more potent than cisplatin against the human breast cancer MCF-7 cell line, with IC50 values of 8.64, 7.39, 7.56, and 5.15 µM, respectively, compared to 13.33 µM for cisplatin.[9][10]

The novel benzothiazole derivative PB11 was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM.[11] Furthermore, a substituted bromopyridine acetamide benzothiazole derivative, compound 29 , displayed potent antitumor activity against SKRB-3, SW620, A549, and HepG2 cell lines with IC50 values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively.[2][12]

Table 1: Cytotoxicity of Benzothiazole Derivative YLT322 against Various Human Cancer Cell Lines [6]

| Cell Line | Histotype | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 0.39 |

| A549 | Lung Carcinoma | 1.25 |

| MCF-7 | Breast Adenocarcinoma | 2.11 |

| HCT-116 | Colon Carcinoma | 3.54 |

| ... | ... | ... |

Note: This table is a partial representation of the data presented in the cited study. For a complete list of the 24 cell lines, please refer to the original publication.

Table 2: Cytotoxicity of Selected Benzothiazole Derivatives against Specific Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 4a | HCT-116 | 5.61 | [5] |

| 4a | HEPG-2 | 7.92 | [5] |

| 4a | MCF-7 | 3.84 | [5] |

| 4e | MCF-7 | 6.11 | [5] |

| 8a | MCF-7 | 10.86 | [5] |

| 4d | C6 (Rat brain glioma) | Value not specified, but noted as significant | [4] |

| 4 | MCF-7 | 8.64 | [9][10] |

| 5c | MCF-7 | 7.39 | [9][10] |

| 5d | MCF-7 | 7.56 | [9][10] |

| 6b | MCF-7 | 5.15 | [9][10] |

| PB11 | U87 (Glioblastoma) | < 0.05 | [11] |

| PB11 | HeLa (Cervical Cancer) | < 0.05 | [11] |

| 29 | SKRB-3 (Breast Cancer) | 0.0012 | [2][12] |

| 29 | SW620 (Colorectal Adenocarcinoma) | 0.0043 | [2][12] |

| 29 | A549 (Lung Carcinoma) | 0.044 | [2][12] |

| 29 | HepG2 (Hepatocellular Carcinoma) | 0.048 | [2][12] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of novel this compound compounds.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., 4 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds (e.g., 2.5, 5, or 10 µM) for a specified duration (e.g., 24-72 hours).[7] Include a vehicle control (e.g., 0.1% DMSO).[7]

-

MTT Addition: Add MTT solution (e.g., 10 µL/well of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 450 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

-

3.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the microplate and collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of completely lysed cells.

-

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

-

Protocol:

-

Cell Seeding: Plate a low density of cells (e.g., 400-600 cells/well) in a 6-well plate and allow them to attach overnight.[7]

-

Compound Treatment: Expose the cells to various concentrations of the benzothiazole compound for a defined period (e.g., 48 hours).[6]

-

Recovery: Remove the compound-containing medium and replace it with fresh medium. Culture the cells for an extended period (e.g., 12 days) to allow for colony formation.[6][7]

-

Colony Staining: Fix the colonies with methanol and stain them with a solution of 0.1% crystal violet.[7]

-

Colony Counting: Count the number of colonies (typically defined as containing >50 cells) under a microscope.[7]

-

Data Analysis: Calculate the surviving fraction of colonies for each treatment condition relative to the untreated control.

-

Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique to quantify the percentage of apoptotic and necrotic cells in a population.

-

Principle: This method often utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and a vital dye like propidium iodide (PI) or 7-AAD, which enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Protocol:

-

Cell Treatment: Treat cells with the benzothiazole compounds as described previously.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many novel this compound compounds are mediated through the induction of apoptosis, primarily via the intrinsic or mitochondrial pathway.[6][7][13]

Mitochondrial (Intrinsic) Apoptosis Pathway

This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[6] Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[6]

Caption: Mitochondrial apoptosis pathway induced by benzothiazole compounds.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

The systematic evaluation of novel compounds involves a series of well-defined steps, from initial screening to more detailed mechanistic studies.

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

Novel this compound compounds represent a promising class of molecules for the development of new anticancer therapies. The data and protocols presented in this guide highlight their potent cytotoxic effects against a range of cancer cell lines, often mediated through the induction of apoptosis. The provided methodologies offer a standardized framework for the in vitro evaluation of these and other potential anticancer agents, facilitating the identification and characterization of lead compounds for further preclinical and clinical development.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 7. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. repository.msa.edu.eg [repository.msa.edu.eg]

- 10. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

The Benzothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2][3][4] This technical guide delves into the critical structure-activity relationships (SAR) of benzothiazole derivatives, offering a comprehensive overview for researchers engaged in the design and development of novel therapeutics. The insights provided herein are derived from numerous studies exploring the impact of structural modifications on the pharmacological efficacy of this privileged scaffold. While this guide focuses on the broader class of benzothiazole derivatives, the principles discussed are directly applicable to their hydrochloride salts, which are frequently utilized to enhance solubility and bioavailability in pharmaceutical formulations.

Core Structure-Activity Relationships

The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[1][3] Extensive research has identified the C-2 and C-6 positions as particularly crucial for modulating pharmacological effects, which span anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][5]

Substitutions at the C-2 Position

The C-2 position of the benzothiazole ring is a primary site for chemical modification and has been shown to be a key determinant of biological activity. Introduction of various moieties at this position can significantly impact the compound's interaction with biological targets.

For instance, in the context of anticancer activity, the introduction of an ortho-hydroxy-N-acylhydrazone moiety at the C-2 position has yielded compounds with potent procaspase-3 activation and antiproliferative effects.[6] Structure-activity relationship studies have indicated that a phenyl group on the 2-hydroxyphenyl ring is critical for this activity.[6]

In the realm of Hsp90 C-terminal-domain inhibitors, substitutions at the C-2 position with various amines have been explored to modulate antiproliferative activity in breast cancer cell lines.[7]

Substitutions at the C-6 Position

The C-6 position also plays a significant role in defining the pharmacological profile of benzothiazole derivatives. Modifications at this position can influence factors such as solubility, metabolic stability, and target binding affinity.

Studies on benzothiazole-based Hsp90 inhibitors have shown that coupling of a carboxylic acid at the C-6 position with moieties like 4-chloroaniline is a key step in the synthesis of potent inhibitors.[7] Furthermore, the presence of substituents at the C-6 position has been noted to be important for the anticancer potential of these compounds.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from various studies, illustrating the impact of specific structural modifications on the biological activity of benzothiazole derivatives.

| Compound ID | C-2 Substituent | C-6 Substituent | Target/Assay | IC50 (µM) | Reference |

| 5g | Amine derivative | Carboxylic acid derivative | MCF-7 cell proliferation | 2.8 ± 0.1 | [7] |

| 9i | Amine derivative | Carboxylic acid derivative | MCF-7 cell proliferation | 3.9 ± 0.1 | [7] |

| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | Procaspase-3 activation (EC50) | 0.31 | [6] |

| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | NCI-H226 cell proliferation | 0.24 | [6] |

| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | SK-N-SH cell proliferation | 0.92 | [6] |

| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | HT29 cell proliferation | 0.53 | [6] |

| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | MKN-45 cell proliferation | 0.38 | [6] |

| 18e | ortho-hydroxy-N-acylhydrazone moiety | Not specified | MDA-MB-231 cell proliferation | 0.41 | [6] |

| Compound ID | R Group (on amide) | Fungal Strain | MIC (µg/mL) | Reference |

| 14o | Not specified | Candida albicans | 0.125-2 | [8] |

| 14p | Not specified | Candida albicans | 0.125-2 | [8] |

| 14r | Not specified | Cryptococcus neoformans | 0.125-2 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of benzothiazole derivatives.

General Synthesis of 2,6-Disubstituted Benzothiazoles

A common synthetic route to generate diverse benzothiazole derivatives involves the reaction of 2-aminothiophenol with various reagents.[9][10]

Example Protocol for Synthesis of 2-Arylbenzothiazoles:

-

Starting Material: A mixture of 2-aminothiophenol (1 mmol) and a substituted aromatic aldehyde (1 mmol) is prepared.

-

Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol. A catalytic amount of an acid, like hydrochloric acid, or an oxidizing agent like hydrogen peroxide, may be added.[9][10]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period, ranging from a few hours to a full day.[11] Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 2-arylbenzothiazole.[11][12]

Formation of Hydrochloride Salts: To obtain the hydrochloride salt, the purified benzothiazole derivative can be dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]

-

Cell Culture: Human cancer cell lines (e.g., A431, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound.[5][13]

-

Protein Extraction: Cells treated with the benzothiazole derivative are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.

-

Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, Hsp90, Hsp70).[5][7]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

Caption: General workflow for the synthesis and biological evaluation of benzothiazole derivatives.

Caption: Inhibition of AKT and ERK signaling pathways by a benzothiazole derivative (Compound B7).[5]

Caption: Mechanism of action for benzothiazole-based Hsp90 C-terminal domain inhibitors.[7]

This guide provides a foundational understanding of the structure-activity relationships governing the biological effects of benzothiazole hydrochloride and its derivatives. The presented data and protocols serve as a valuable resource for the rational design of new and more potent therapeutic agents based on this versatile scaffold. Further exploration into the vast chemical space of benzothiazole derivatives promises to uncover novel drug candidates for a wide range of diseases.

References

- 1. benthamscience.com [benthamscience.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Chapter - Introduction to Benzothiazole as a Drug Moiety | Bentham Science [eurekaselect.com]

- 4. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzothiazole derivatives bearing the ortho-hydroxy-N-acylhydrazone moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jchr.org [jchr.org]

- 13. researchgate.net [researchgate.net]

Discovery and history of benzothiazole compounds in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzothiazole Compounds

Introduction

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. First synthesized in 1879 by A.W. Hofmann, this scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The unique chemical properties of the benzothiazole ring system have allowed for the development of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of benzothiazole compounds, with a focus on their role in anticancer drug development.

Historical Perspective

The journey of benzothiazole in science began with its initial synthesis by A.W. Hofmann in 1879 through the reaction of 2-aminothiophenol with various reagents. For several decades, the primary applications of benzothiazoles were in the dye and rubber industries. However, the 20th century witnessed a paradigm shift as the broad-spectrum biological activities of benzothiazole derivatives started to be unveiled. The discovery of the neuroprotective effects of Riluzole, and its subsequent approval for the treatment of amyotrophic lateral sclerosis (ALS), marked a significant milestone, solidifying the importance of the benzothiazole scaffold in modern drug discovery.

Synthetic Methodologies

The most prevalent and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, and acyl chlorides. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final benzothiazole product.

Over the years, numerous modifications and improvements to this classical synthesis have been reported, focusing on milder reaction conditions, improved yields, and the use of environmentally benign catalysts.

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles:

A common method for the synthesis of 2-arylbenzothiazoles involves the reaction of 2-aminothiophenol with an aromatic aldehyde.

-

Materials: 2-aminothiophenol, aromatic aldehyde, dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in DMSO.

-

The reaction mixture is stirred at room temperature in the presence of air, which acts as the oxidant.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-arylbenzothiazole.

-

Synthesis of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole):

Riluzole is a prominent drug molecule featuring the benzothiazole core. One synthetic approach is as follows:

-

Materials: 4-(trifluoromethoxy)aniline, potassium thiocyanate, bromine, glacial acetic acid.

-

Procedure:

-

A solution of 4-(trifluoromethoxy)aniline (1 equivalent) in glacial acetic acid is prepared in a reaction vessel.

-

Potassium thiocyanate (4 equivalents) is added to the solution, and the mixture is stirred.

-

The reaction mixture is cooled, and a solution of bromine (1.5 equivalents) in glacial acetic acid is added dropwise.

-

The reaction is allowed to proceed at room temperature overnight.

-

The mixture is then diluted with water and neutralized with a base (e.g., sodium carbonate).

-

The crude Riluzole precipitates out of the solution and is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent system, such as a diethyl ether-petroleum ether mixture, to yield pure Riluzole.[1]

-

Benzothiazoles in Anticancer Drug Discovery

A significant area of research for benzothiazole derivatives has been in the field of oncology. Numerous studies have demonstrated the potent and broad-spectrum anticancer activities of these compounds against various cancer cell lines.

Quantitative Bioactivity Data

The following tables summarize the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 12 | Indole based hydrazine carboxamide | HT29 (Colon) | 0.015 | [2][3] |

| 55 | Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [2][3] |

| H460 (Lung) | 0.29 | [2][3] | ||

| A549 (Lung) | 0.84 | [2][3] | ||

| MDA-MB-231 (Breast) | 0.88 | [2][3] | ||

| 29 | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [2][3] |

| SW620 (Colon) | 0.0043 | [2][3] | ||

| A549 (Lung) | 0.044 | [2][3] | ||

| HepG2 (Liver) | 0.048 | [2][3] | ||

| 41/42 | Substituted benzamide | Various | 1.1 - 8.8 | [2][3] |

| 53 | Substituted chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | [3] |

| 66 | Naphthalimide derivative | HT-29 (Colon) | 3.72 ± 0.3 | [2][3] |

| A549 (Lung) | 4.074 ± 0.3 | [2][3] | ||

| MCF-7 (Breast) | 7.91 ± 0.4 | [2][3] | ||

| 67 | Naphthalimide derivative | HT-29 (Colon) | 3.47 ± 0.2 | [2][3] |

| A549 (Lung) | 3.89 ± 0.3 | [2][3] | ||

| MCF-7 (Breast) | 5.08 ± 0.3 | [2][3] |

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 61 | A549 (Lung) | 10.67 ± 2.02 | [2][3] |

| 62 | A549 (Lung) | 9.0 ± 1.0 | [2][3] |

| 65 | PC-3 (Prostate) | 19.9 ± 1.17 | [2][3] |

| LNCaP (Prostate) | 11.2 ± 0.79 | [2][3] |

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

One of the key mechanisms through which benzothiazole derivatives exert their anticancer effects is by modulating critical cellular signaling pathways. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many human cancers.[4] Several benzothiazole compounds have been identified as potent inhibitors of this pathway.

The inhibition of the PI3K/Akt pathway by benzothiazole derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells. For instance, the novel benzothiazole derivative PB11 has been shown to induce apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells by suppressing the PI3K/Akt signaling pathway.[5] This suppression leads to a cascade of events, including the upregulation of caspase-3 and cytochrome-c, which are key executioners of apoptosis.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new benzothiazole-based therapeutic agents follows a structured workflow, beginning with chemical synthesis and culminating in biological evaluation.

Conclusion

From its humble beginnings in the late 19th century, the benzothiazole scaffold has evolved into a versatile and highly valuable platform in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with a particularly significant impact on the development of novel anticancer agents. The ability of benzothiazole compounds to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their therapeutic potential. Future research in this area will undoubtedly continue to uncover new derivatives with enhanced potency and selectivity, further solidifying the legacy of benzothiazole in the ongoing quest for improved human health.

References

- 1. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Benzothiazole Hydrochloride: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of benzothiazole hydrochloride, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process: the cyclocondensation of 2-aminothiophenol with formic acid to yield benzothiazole, followed by its conversion to the hydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and a visual representation of the experimental workflow.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that are integral to the development of pharmaceuticals and functional materials.[1][2][3] The benzothiazole scaffold is found in a variety of bioactive molecules with a wide range of therapeutic properties, including antimicrobial, anticancer, and anticonvulsant activities.[1][2][4] The hydrochloride salt of benzothiazole is often preferred in pharmaceutical applications due to its increased solubility and stability. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Formation of Benzothiazole: Condensation of 2-aminothiophenol with formic acid.

-

Formation of this compound: Reaction of the synthesized benzothiazole with hydrochloric acid.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Aminothiophenol | ≥98% | e.g., Sigma-Aldrich |

| Formic Acid | ≥95% | e.g., Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37% (concentrated) | e.g., Fisher Scientific |

| Diethyl Ether | Anhydrous | e.g., VWR Chemicals |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Acros Organics |

| Toluene | Anhydrous | e.g., Sigma-Aldrich |

Safety Precautions: 2-Aminothiophenol is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Formic acid and concentrated hydrochloric acid are corrosive and should be handled with care.

Step 1: Synthesis of Benzothiazole

The synthesis of benzothiazole can be achieved through the condensation of 2-aminothiophenol with formic acid.[5][6]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).

-

Addition of Reagent: To the flask, add formic acid (15 mL).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude benzothiazole as a yellowish oil.

-

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the crude benzothiazole (obtained from Step 1) in 20 mL of anhydrous diethyl ether.

-